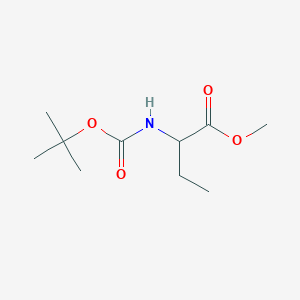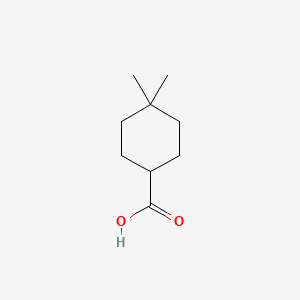
4,4-Dimethylcyclohexane-1-carboxylic acid
Übersicht
Beschreibung
4,4-Dimethylcyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C9H16O2 . It has a molecular weight of 156.22 g/mol . The IUPAC name for this compound is 4,4-dimethylcyclohexane-1-carboxylic acid . It is a useful research chemical .
Molecular Structure Analysis
The molecular structure of 4,4-Dimethylcyclohexane-1-carboxylic acid consists of a cyclohexane ring with two methyl groups (CH3) attached to the same carbon atom and a carboxylic acid group (COOH) attached to an adjacent carbon atom . The InChI code for this compound is 1S/C9H16O2/c1-9(2)5-3-7(4-6-9)8(10)11/h7H,3-6H2,1-2H3,(H,10,11) .Chemical Reactions Analysis
While specific chemical reactions involving 4,4-Dimethylcyclohexane-1-carboxylic acid are not available, it’s known that substituted cyclohexanes undergo various chemical reactions. These reactions depend on the substituents and their positions on the cyclohexane ring .Physical And Chemical Properties Analysis
4,4-Dimethylcyclohexane-1-carboxylic acid has a molecular weight of 156.22 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 156.115029749 g/mol . The topological polar surface area is 37.3 Ų . The compound is slightly soluble in water .Wissenschaftliche Forschungsanwendungen
Biocatalytic Applications
The enantioselective desymmetrization of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate to cyclohex-4-ene-2-carboxylic acid, an intermediate toward synthesizing biologically active molecules, showcases the application of biocatalysis. This process, using recombinant pig liver esterase, demonstrates a scalable and efficient method to obtain high enantiomeric excess of the product, highlighting the potential of biocatalysis in producing chirally pure compounds from structurally related substrates (Meissner et al., 2018).
Green Chemistry
In the realm of green chemistry, the hydrogenation of dimethyl 1,4-cyclohexane dicarboxylate to 1,4-cyclohexane dimethanol on a Cr-free supported copper-based catalyst demonstrates high efficiency and selectivity. This process represents an eco-friendly approach to chemical synthesis, with the catalyst achieving complete conversion and exceptional selectivity over extended periods (Zhang et al., 2013).
Molecular Aggregation and Complex Formation
The study of 7-(Diethylamino)-coumarin-3-carboxylic acid, used in various applications from laser dyes to biomedical inhibitors, highlights the significance of understanding molecular aggregation. This research elucidates how aggregation affects optoelectronic properties, which is crucial for optimizing the performance of molecular probes and fluorescent labels (Liu et al., 2014).
Chemical Synthesis
The acid-catalyzed carboxymethylation, methylation, and dehydration of alcohols and phenols with dimethyl carbonate under mild conditions expand the toolbox for chemical synthesis. This methodology showcases the versatility of dimethyl carbonate as a reagent in creating a wide range of chemical products, from esters to ethers, emphasizing the importance of catalysis in synthetic organic chemistry (Jin et al., 2016).
Material Science
In material science, the synthesis and analysis of the four stereoisomers of 4,8-dimethyldecanal, an aggregation pheromone of the red flour beetle, illustrate the application of organic synthesis in understanding biological signaling and developing materials with specific properties. This research could lead to new approaches in pest control and the design of biomimetic materials (Akasaka et al., 2011).
Safety and Hazards
The safety information for 4,4-Dimethylcyclohexane-1-carboxylic acid indicates that it may cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Eigenschaften
IUPAC Name |
4,4-dimethylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-9(2)5-3-7(4-6-9)8(10)11/h7H,3-6H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFJRQIEECCAQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601283055 | |
| Record name | 4,4-Dimethylcyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601283055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethylcyclohexane-1-carboxylic acid | |
CAS RN |
25186-27-0 | |
| Record name | 4,4-Dimethylcyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25186-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Dimethylcyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601283055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-dimethylcyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

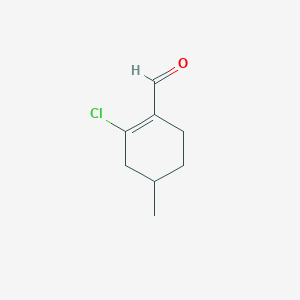
![2-(2-Butenylthio)benzo[d]thiazole](/img/structure/B1641830.png)

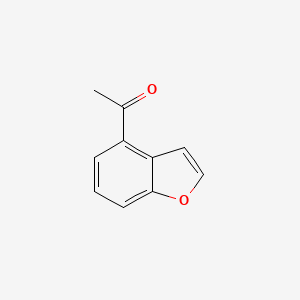
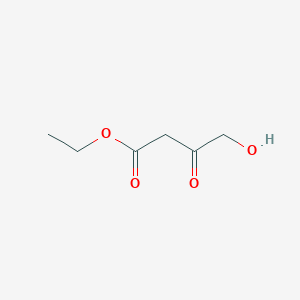
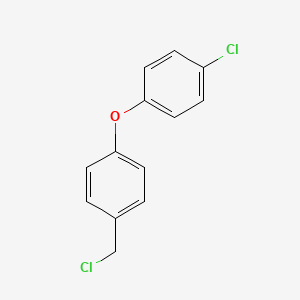
![(S)-1,2,3,3A,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B1641855.png)

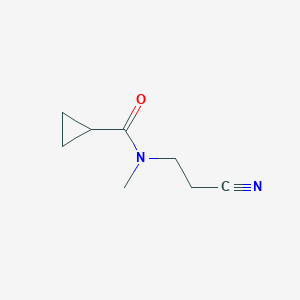
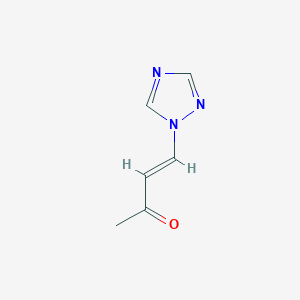
![3-Methoxy-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B1641868.png)
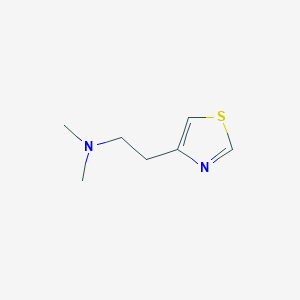
![2-(Methylthio)thiazolo[4,5-b]pyrazine](/img/structure/B1641878.png)
